molecular formula C5H10O B017976 Prenol-d6 CAS No. 53439-16-0

Prenol-d6

Cat. No. B017976
CAS RN: 53439-16-0
M. Wt: 92.17 g/mol
InChI Key: ASUAYTHWZCLXAN-WFGJKAKNSA-N
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Description

Prenol and its derivatives, including isotopically labeled versions like "Prenol-d6," are significant in various chemical and biochemical contexts. These compounds are foundational in the synthesis of complex molecules, including vitamins and pharmaceuticals. They play a critical role in understanding molecular interactions and reaction mechanisms, especially in the context of vitamin D synthesis and analogues.

Synthesis Analysis

The synthesis of complex carbocyclic systems related to vitamin D3 involves strategies like enol alkylation, ketone allylation, ring-closing metathesis (RCM), and Heck cyclization. These methods contribute to the stereoselective synthesis of compounds with carbon frameworks mimicking the transition structure of previtamin D3 to vitamin D3 isomerization (E. Codesido, J. Rodríguez, L. Castedo, & J. Granja, 2002). Another approach involves tandem ring-closing metathesis of dienynes, providing access to linearly fused tricarbocyclic systems (E. Codesido, L. Castedo, & J. Granja, 2001).

Molecular Structure Analysis

Studies on the molecular structure of vitamin D analogues reveal insights into the spatial arrangement of atoms and the implications for biological activity. The design and synthesis of these analogues consider factors like catabolism inhibition and the use of steroidal chirons for stereocontrolled synthesis (G. Posner & M. Kahraman, 2003).

Chemical Reactions and Properties

The reactivity and properties of prenol derivatives in chemical reactions have been explored in various studies. For example, the direct catalytic prenylation of ketones using prenol, facilitated by a ruthenium pincer catalyst and a base, highlights the compound's versatility in forming C-C bonds with H2O as the only byproduct (Raman Vijaya Sankar, Deepsagar Manikpuri, & C. Gunanathan, 2022).

Physical Properties Analysis

The physical properties of compounds structurally related to Prenol-d6, such as double perovskite oxides, have been synthesized and analyzed. These studies, focusing on dielectric relaxation, conductivity, and electronic structures, contribute to understanding the material properties that may influence the behavior of prenol derivatives (Sadhan Chanda, S. Saha, Alo Dutta, & T. Sinha, 2015).

Chemical Properties Analysis

The exploration of vitamin D analogues has led to the identification of new synthetic pathways and the understanding of their chemical behavior. These analogues are used in various applications, including as probes in molecular biology and as drug candidates for treating human diseases. The synthesis approach often involves considering the inhibition of catabolism and employing steroidal chirons (G. Posner & M. Kahraman, 2003).

Scientific Research Applications

Vitamin D and Athletic Performance

Research suggests that vitamin D, through its active form calcitriol, may influence athletic performance by affecting muscle and nerve tissue. Increased levels of vitamin D lead to higher intracellular levels of calcitriol in various human tissues, including muscle, potentially improving athletic performance and physical function (Cannell et al., 2009).

Nitrogen Isotope Composition in Sedimentary Rocks

The study of nitrogen isotope compositions in sedimentary rocks (d(15)N(sed)) provides insights into the Precambrian N-biogeochemical cycle. This research identifies the challenges in analyzing nitrogen isotopes in ancient sedimentary rocks and suggests a framework for interpreting these data, highlighting the complexity of the d(15)N(sed) proxy (Ader et al., 2016).

Resveratrol in Diabetes and Diabetic Complications

Resveratrol, a polyphenol phytoalexin, shows promise in controlling blood sugar levels and combating diabetes and its complications. Its multiple actions on cellular functions suggest its potential as a treatment for diabetes and related complications (Huang et al., 2020).

Digital PCR in Molecular Diagnostics

Digital PCR (dPCR) offers advantages in detecting rare mutations and quantifying nucleic acids with higher sensitivity and reproducibility compared to qPCR. This technology could improve diagnostic, prognostic, and predictive tests, highlighting the importance of understanding associated errors and the potential for clinical applications (Huggett et al., 2015).

Carotenoids in Diabetes Treatment

Carotenoids demonstrate protective effects against diabetes mellitus (DM) and its long-term consequences. They enhance insulin sensitivity and protect against various DM complications, suggesting a significant role in DM treatment (Roohbakhsh et al., 2017).

Safety And Hazards

Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .

properties

IUPAC Name

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAYTHWZCLXAN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482648
Record name Prenol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenol-d6

CAS RN

53439-16-0
Record name Prenol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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